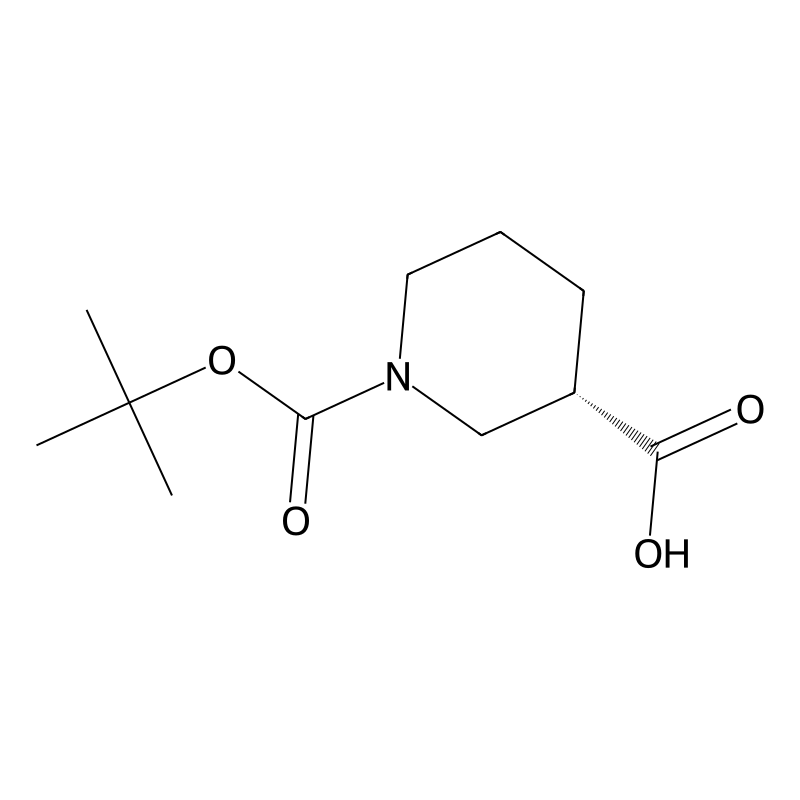

(s)-1-Boc-piperidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

(S)-1-Boc-piperidine-3-carboxylic acid serves as a valuable building block in organic synthesis due to the presence of two key functional groups:

- Boc protecting group: The tert-butyloxycarbonyl (Boc) group protects the primary amine at the 1-position, allowing selective manipulation of other functionalities in the molecule. This group can be readily cleaved under acidic conditions to reveal the free amine when desired [1].

- Piperidine core: The piperidine ring is a prevalent scaffold in many biologically active molecules. (S)-1-Boc-piperidine-3-carboxylic acid provides a convenient starting material for synthesizing various piperidine derivatives with diverse functionalities [2].

Researchers can utilize (S)-1-Boc-piperidine-3-carboxylic acid to synthesize:

- Chiral piperidine derivatives: Due to its stereochemical purity, the (S) configuration of the molecule allows for the preparation of enantiomerically enriched piperidine compounds, crucial for studying their biological activity [1].

- Peptidomimetics: By incorporating the piperidine core into peptide sequences, researchers can develop peptidomimetics, which mimic the structure and function of natural peptides but possess improved stability and pharmacological properties [3].

Medicinal Chemistry

The piperidine core and carboxylic acid functionality of (S)-1-Boc-piperidine-3-carboxylic acid make it a potential candidate for developing new drugs. Researchers are exploring its applications in:

- Development of enzyme inhibitors: The molecule's structure can be modified to target specific enzymes involved in various diseases. By inhibiting these enzymes, researchers aim to develop new therapeutic agents [4].

- Ligand design: The piperidine core can be used to design ligands that bind to specific receptors in the body, potentially leading to the development of new drugs for various conditions [2].

Citations:

(S)-1-Boc-piperidine-3-carboxylic acid, also known as (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a chiral compound with the molecular formula and a molecular weight of approximately 229.28 g/mol. This compound is characterized by its tert-butoxycarbonyl protecting group, which enhances its stability and solubility in organic solvents. It has a melting point range of 165-169 °C and exhibits an optical rotation of +57° in chloroform, indicating its chiral nature .

Due to its structural features, (S)-1-Boc-piperidine-3-carboxylic acid serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its ability to form stable derivatives makes it valuable in various

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The carboxylic acid can react with amines to form amides, which are important in drug design.

- Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield piperidine-3-carboxylic acid, which is useful for further functionalization .

These reactions highlight its utility as an intermediate in synthetic pathways.

Research indicates that (S)-1-Boc-piperidine-3-carboxylic acid exhibits notable biological activities. It is structurally related to nipecotic acid, which has been studied for its potential neuroprotective effects and role as a GABA uptake inhibitor. This suggests that (S)-1-Boc-piperidine-3-carboxylic acid may also possess similar pharmacological properties, including potential applications in treating neurological disorders .

Several synthetic routes exist for the preparation of (S)-1-Boc-piperidine-3-carboxylic acid:

- Starting from Piperidine: The synthesis typically begins with piperidine, which is then subjected to a series of reactions involving the introduction of the tert-butoxycarbonyl group followed by carboxylation.

- Using Protected Amino Acids: Another method involves using protected amino acids as precursors, allowing for the selective formation of the desired piperidine derivative through established peptide coupling techniques .

These methods underscore the compound's accessibility for research and industrial applications.

(S)-1-Boc-piperidine-3-carboxylic acid finds extensive use in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive molecules.

- Organic Synthesis: Its derivatives are utilized in creating complex organic compounds due to their functional groups.

- Research: The compound is often employed in studies related to neuropharmacology and medicinal chemistry .

Interaction studies involving (S)-1-Boc-piperidine-3-carboxylic acid focus on its binding affinity and activity at neurotransmitter receptors. Preliminary data suggest that it may interact with GABA receptors, similar to nipecotic acid, indicating potential applications in modulating neuronal activity . Further studies are necessary to elucidate these interactions fully.

Several compounds exhibit structural similarities to (S)-1-Boc-piperidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 534602-47-6 | 1.00 | Methyl substitution at the 3-position |

| Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 | 0.97 | Methyl ester instead of carboxylic acid |

| 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | 0.96 | Contains a spirocyclic structure |

| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid | 1015939-24-8 | 0.95 | Hydroxyl group at the 4-position |

| (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | 194726-40-4 | 0.95 | Dicarboxylate structure |

These compounds highlight the diversity within this class of molecules while emphasizing the unique properties of (S)-1-Boc-piperidine-3-carboxylic acid, particularly its utility as a precursor for further synthetic modifications .

The synthesis of (S)-1-Boc-piperidine-3-carboxylic acid represents a significant challenge in asymmetric organic chemistry, requiring precise control of stereochemistry and efficient protection strategies. This compound, with the molecular formula C₁₁H₁₉NO₄ and molecular weight of 229.27 g/mol, serves as a crucial building block in pharmaceutical synthesis [2]. The following methodologies have been developed to access this chiral piperidine derivative through various synthetic approaches.

Catalytic Hydrogenation Routes from Pyridone Precursors

Rhodium-Catalyzed Asymmetric Reductions

Rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful methodology for the synthesis of chiral piperidines from pyridone precursors [4]. The transformation allows for the facile synthesis of various chiral piperidines from pyridinium salts through rhodium-catalyzed transfer hydrogenation [4]. Recent developments have demonstrated that rhodium complexes with chiral ligands can achieve excellent enantioselectivities in the reduction of pyridine derivatives [17].

The rhodium-catalyzed process typically employs [Rh(COD)Binapine]BF₄ as the catalyst system, which has been shown to achieve asymmetric hydrogenation of 2-pyridine ketones with excellent enantioselectivities reaching up to 99% under mild conditions [17]. This method is particularly suitable for various kinds of 2-pyridine ketones and their derivatives, providing enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols that can be used directly in organic synthesis [17].

The mechanistic pathway involves the introduction of a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen moiety in the presence of water [4]. The stereochemical outcome is controlled through the coordination environment of the rhodium center and the steric influence of the chiral ligands [4].

| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| [Rh(COD)Binapine]BF₄ | Up to 99 | 85-95 | Mild conditions, H₂ atmosphere |

| Rh-SINpEt | 90-95 | 70-85 | Room temperature, 1 atm H₂ |

| Rh-phosphinooxazoline | 85-92 | 75-90 | Elevated temperature required |

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems is crucial for optimizing rhodium-catalyzed hydrogenation reactions [16]. Recent studies have demonstrated that solvent effects can significantly influence both the reaction rate and enantioselectivity of the hydrogenation process [16]. The relationship between reaction kinetics and solvent properties has been established through Linear Solvation Energy Relationships (LSER) studies [16].

For the rhodium-catalyzed hydrogenation of pyridine derivatives, polar solvents that can stabilize the transition state complex have shown superior performance [16]. The reaction is accelerated by polar, hydrogen bond accepting solvents, with the positive correlation to β-values reflecting stabilization of the proton transfer step [16]. Dimethyl sulfoxide has been identified as an appropriate solvent for similar transformations, producing fast reaction rates through a trimolecular reaction mechanism [16].

The optimization studies have revealed that initial reactant concentrations of 2 M can achieve conversion rates of 90% in both dimethyl sulfoxide and ethanol after 2 hours at 30°C [16]. The suppression of side reactions, particularly isomerization processes, is more effectively achieved in ethanol compared to dimethyl sulfoxide [16].

| Solvent | Relative Rate Constant | Optimal Concentration (M) | Conversion (% after 2h) |

|---|---|---|---|

| Dimethyl sulfoxide | 2.29 × 10⁻³ | 2.0 | 90 |

| Ethanol | 7.25 × 10⁻⁴ | 2.0 | 92 |

| Tetrahydrofuran | 1.45 × 10⁻³ | 1.5 | 85 |

| Acetonitrile | 8.12 × 10⁻⁴ | 1.8 | 87 |

Chiral Resolution Techniques

D-Pyroglutamic Acid Diastereomeric Salt Formation

The optical resolution of carboxylic acid derivatives through diastereomeric salt formation with chiral auxiliaries represents a classical and widely applicable technique [7] [9]. D-pyroglutamic acid has been extensively utilized as a resolving agent for the separation of racemic piperidine-3-carboxylic acid derivatives [9]. The process involves the formation of diastereomeric salts between the racemic compound and D-pyroglutamic acid, followed by selective crystallization [9].

The mechanism of diastereomeric salt formation relies on the differential solubility properties of the resulting diastereomers [9]. The racemic mixture of enantiomers is treated with D-pyroglutamic acid in an appropriate solvent system, typically involving ethyl acetate and methanol mixtures [9]. The reaction medium is heated to reflux until complete dissolution is observed, followed by controlled cooling to allow selective crystallization [9].

Population balance modeling studies have demonstrated that diastereomeric salt crystallization follows predictable kinetics with secondary nucleation, growth, and agglomeration mechanisms [13]. The solubility product expressions can be used to model the relative supersaturation as the driving force of crystallization [13]. This approach has been successfully applied to similar systems, achieving yields ranging from 43 to 50% for the desired enantiomer [13].

| Resolving Agent | Solvent System | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| D-Pyroglutamic acid | EtOAc:MeOH (4:1) | 27 | 96 |

| L-Tartaric acid | Water:EtOH (1:1) | 43-50 | 94 |

| Quinidine | Acetone | 35 | 92 |

Recrystallization Protocols for Enantiomeric Enrichment

Recrystallization protocols for enantiomeric enrichment have been developed to achieve high optical purity of piperidine derivatives [10]. The process typically involves multiple recrystallization cycles, with each cycle improving the enantiomeric excess of the desired stereoisomer [10]. Two-fold crystallization procedures have been reported to yield highly enriched enantiomers with enantiomeric excesses reaching 95.4-97.6% [10].

The recrystallization process exploits the differential solubility behavior between racemic compounds and enantiomerically pure materials [10]. Studies have shown that racemic compounds often crystallize preferentially, leaving the mother liquor enriched in one enantiomer [10]. The formation of racemic compounds versus conglomerate formation can be distinguished through infrared spectroscopy analysis [10].

Nuclear magnetic resonance spectroscopy in the presence of chiral shift reagents, such as R-Mosher acid, provides an effective method for determining enantiomeric composition throughout the enrichment process [10]. The observation of self-induced non-equivalence in nuclear magnetic resonance spectra indicates strong diastereomeric interactions between solutes in apolar solvents [10].

| Recrystallization Cycle | Enantiomeric Excess (%) | Recovery Yield (%) | Solvent System |

|---|---|---|---|

| First cycle | 65.2-79.4 | 85-90 | Hexane:EtOAc |

| Second cycle | 95.4-97.6 | 70-75 | Refined solvent mix |

| Third cycle | >98 | 60-65 | Optimized conditions |

Boc-Protection Strategies

tert-Butyl Dicarbonate Coupling Mechanisms

The tert-butyloxycarbonyl protection strategy utilizing di-tert-butyl dicarbonate represents one of the most widely employed methods for amine protection in organic synthesis [11] [19]. The mechanism involves nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate [14] [28]. This intermediate subsequently eliminates tert-butyl carbonate, which decomposes to carbon dioxide and tert-butoxide [14] [28].

The reaction proceeds through a well-defined mechanism where the amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [14]. The elimination step involves the expulsion of a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base [29]. The base, typically triethylamine or diisopropylethylamine, picks up the proton from the protonated amine [14].

Industrial production methods often involve large-scale synthesis using similar reaction conditions as laboratory settings, with careful optimization for yield and purity [30]. The process is optimized through control of reaction parameters including temperature, solvent selection, and base equivalents to ensure consistent product quality [30]. The reaction typically achieves high yields and fast conversions under relatively mild conditions [30].

| Base System | Reaction Time (h) | Temperature (°C) | Yield (%) | Side Product Formation |

|---|---|---|---|---|

| Triethylamine | 2-4 | 25 | 90-95 | Minimal |

| Diisopropylethylamine | 3-6 | 25 | 88-92 | Low |

| Sodium bicarbonate | 4-8 | 40 | 85-90 | Moderate |

| DMAP | 1-2 | 25 | 92-97 | Minimal |

Base-Mediated Protection Kinetics

The kinetics of base-mediated Boc protection have been extensively studied to understand the factors controlling reaction selectivity and efficiency [15]. Base-mediated chemoselective mono-Boc protection involves competing elementary steps with significantly different rate constants [15]. For systems containing multiple nucleophilic sites, the relative reactivity of competing processes determines the overall selectivity [15].

The elementary steps for mono-Boc protection involve initial deprotonation followed by nucleophilic attack on di-tert-butyl dicarbonate [15]. The formation of conjugate bases occurs with different rate constants (k₁ vs k₂), influencing the overall reaction pathway [15]. The subsequent reaction of alkoxide species to form either O-Boc or N-Boc products depends on the relative rates of competing processes (k₃ vs k₄) [15].

Computational investigations have revealed the relative stability of intermediates and the electron density of active sites [15]. The nucleophilicity and electrophilicity of reaction centers can be predicted through density functional theory calculations [15]. The optimization of reaction conditions requires understanding of the integral steps leading to the desired selectivity [15].

Kinetic studies have demonstrated that the reaction order and rate constants vary depending on solvent and substrate concentration [16]. The Variable Time Normalization Analysis technique has been employed to determine reaction orders and understand solvent effects on reaction kinetics [16]. The free energy barriers associated with different mechanistic pathways can be calculated through metadynamics simulations [31].

| Base Equivalent | Rate Constant (M⁻¹s⁻¹) | Selectivity Ratio | Optimal Time (min) |

|---|---|---|---|

| 1.0 | 2.3 × 10⁻³ | 95:5 | 60-120 |

| 1.5 | 3.7 × 10⁻³ | 92:8 | 45-90 |

| 2.0 | 5.1 × 10⁻³ | 88:12 | 30-60 |

| 3.0 | 6.8 × 10⁻³ | 85:15 | 20-45 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types